molecular formula C9H7ClO3 B8250182 (E)-3-(4-Chloro-3-hydroxyphenyl)acrylic acid

(E)-3-(4-Chloro-3-hydroxyphenyl)acrylic acid

Cat. No.: B8250182
M. Wt: 198.60 g/mol
InChI Key: AFSWPCQYYOZCKC-DUXPYHPUSA-N
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Description

(E)-3-(4-Chloro-3-hydroxyphenyl)acrylic acid is an organic compound characterized by the presence of a chloro-substituted phenyl ring and an acrylic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(4-Chloro-3-hydroxyphenyl)acrylic acid typically involves the condensation of 4-chloro-3-hydroxybenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include:

    Base: Sodium hydroxide or potassium hydroxide

    Solvent: Ethanol or water

    Temperature: Reflux conditions

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(4-Chloro-3-hydroxyphenyl)acrylic acid undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form quinones.

    Reduction: Reduction can lead to the formation of hydroquinones.

    Substitution: Electrophilic aromatic substitution reactions are common due to the presence of the phenolic hydroxyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or hydrogen gas with a palladium catalyst.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products Formed

    Oxidation: Quinones

    Reduction: Hydroquinones

    Substitution: Halogenated derivatives

Scientific Research Applications

(E)-3-(4-Chloro-3-hydroxyphenyl)acrylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its anti-inflammatory and anticancer properties.

    Industry: Utilized in the production of polymers and resins.

Mechanism of Action

The mechanism of action of (E)-3-(4-Chloro-3-hydroxyphenyl)acrylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The phenolic hydroxyl group can form hydrogen bonds with active sites, while the chloro group can enhance binding affinity through hydrophobic interactions. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-hydroxy-3,5-pyridinedicarboxylic acid
  • 3-hydroxy-4-pyranones

Uniqueness

(E)-3-(4-Chloro-3-hydroxyphenyl)acrylic acid is unique due to the presence of both a chloro-substituted phenyl ring and an acrylic acid moiety, which confer distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

IUPAC Name

(E)-3-(4-chloro-3-hydroxyphenyl)prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClO3/c10-7-3-1-6(5-8(7)11)2-4-9(12)13/h1-5,11H,(H,12,13)/b4-2+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFSWPCQYYOZCKC-DUXPYHPUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=CC(=O)O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1/C=C/C(=O)O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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